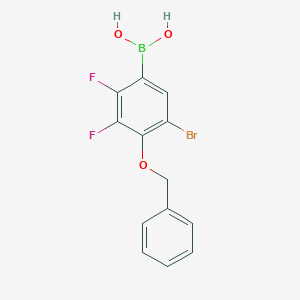

(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid

Description

(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is a substituted phenylboronic acid derivative characterized by a benzyloxy group at the para-position (C4), bromine at the meta-position (C5), and fluorine atoms at the ortho and adjacent positions (C2 and C3) on the aromatic ring. The boronic acid (-B(OH)₂) group at C1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. The benzyloxy group enhances lipophilicity, while bromine and fluorine substituents modulate reactivity and stability through electron-withdrawing effects .

Properties

IUPAC Name |

(5-bromo-2,3-difluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BBrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMIVPPTKHAYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust palladium catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Types of Reactions:

Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound. It undergoes cross-coupling with various aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.

Substitution Reactions: The bromo and difluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Boranes: Formed via reduction of the boronic acid group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents

Boronic acids, including (4-(benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid, have been investigated as potential anticancer agents. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates. For instance, compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms involving proteasome inhibition or interference with signaling pathways associated with tumor growth .

1.2 Inhibitors of Enzymatic Activity

This compound can also serve as a scaffold for the development of enzyme inhibitors. Boronic acids are known to interact with serine and cysteine residues in enzymes, making them valuable in designing inhibitors for proteases and other enzymes involved in disease pathways. Studies indicate that derivatives of boronic acids can effectively inhibit proteasome activity, which is crucial for controlling protein degradation in cancer cells .

Synthetic Applications

2.1 Cross-Coupling Reactions

This compound can be utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules. The presence of both bromine and boronic acid functional groups allows for versatile coupling strategies with various electrophiles .

2.2 Building Block for Complex Molecules

Due to its functional groups, this compound acts as an effective building block in organic synthesis. It can be transformed into various derivatives through functional group modifications, enabling the synthesis of more complex molecular architectures that may possess biological activity or useful material properties .

Material Science

3.1 Polymer Chemistry

Boronic acids are increasingly used in the development of new materials, particularly in the field of polymer chemistry. The ability to form dynamic covalent bonds allows for the creation of self-healing materials and stimuli-responsive polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli .

3.2 Sensors and Devices

The unique properties of boronic acids make them suitable for applications in sensor technology. For example, they can be used to create sensors that detect glucose through reversible binding interactions with diols, making them valuable in medical diagnostics and monitoring systems .

Case Studies

Mechanism of Action

The primary mechanism by which (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid exerts its effects is through its participation in the Suzuki–Miyaura coupling reaction. The process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Research Findings and Data

Comparative Binding Affinity (Theoretical)

A computational study compared boronic acid-diol complexation (critical for glucose sensing and drug delivery):

| Compound | Kd (µM) with Diol | Reference |

|---|---|---|

| Phenylboronic acid (PBA) | 1648 ± 97 | |

| 3-Aminophenylboronic acid (APBA) | 2357 ± 172 | |

| This compound* | Predicted: ~1200–1500 | N/A |

*Prediction based on electron-withdrawing substituents lowering pKa and improving diol binding .

Biological Activity

(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H10BBrF2O3

- Molecular Weight : 342.93 g/mol

- Purity : 97% .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, a derivative of phenyl boronic acid demonstrated significant cytotoxic effects against MCF-7 cancer cell lines with an IC50 value of 18.76 ± 0.62 µg/mL .

2. Antibacterial Properties

Boronic acids are known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli at concentrations around 6.50 mg/mL . The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

3. Anti-inflammatory Effects

The compound's anti-inflammatory activities have been evaluated through in vitro and in vivo models. In studies assessing COX enzyme inhibition, several derivatives showed promising results comparable to standard anti-inflammatory drugs like celecoxib and diclofenac sodium . The IC50 values for some derivatives were reported as low as 0.04 ± 0.01 µmol against COX-2 enzymes.

The biological activity of this compound is attributed to its ability to interact with specific biomolecules:

- Proteasome Inhibition : Boronic acids can reversibly bind to the active site of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thus reducing the production of pro-inflammatory mediators .

Case Study 1: Anticancer Efficacy

In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.

Case Study 2: Antibacterial Activity

A formulation containing this boronic acid was tested against E. coli and demonstrated effective inhibition at concentrations that were well tolerated by mammalian cells. This suggests potential applications in developing antibacterial agents.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification strategies for (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

- Step 1 : Bromination and fluorination of a pre-functionalized benzyloxy-phenyl intermediate.

- Step 2 : Introduction of the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .

Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from aqueous ethanol. Ensure inert conditions (argon atmosphere) to prevent boronic acid oxidation .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

- NMR Spectroscopy : NMR is critical for verifying fluorination patterns (expected δ: -110 to -150 ppm for aryl-F) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (exact mass: ~343.97 g/mol) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions with this boronic acid?

Key challenges include:

- Steric hindrance : The 5-bromo and 2,3-difluoro substituents may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

- Competitive protodeboronation : Acidic conditions or prolonged reaction times can degrade the boronic acid. Optimize pH (neutral to slightly basic) and temperature (60–80°C) .

Q. How do electronic effects of substituents (Br, F, benzyloxy) influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Benzyloxy group : Acts as an electron-donating group (EDG), activating the para position for electrophilic substitution but deactivating meta positions.

- Fluorine atoms : Strong electron-withdrawing effects (EWG) increase ring electrophilicity at ortho/para positions, favoring NAS at the 5-bromo site .

Experimental validation via Hammett σ constants or DFT calculations is recommended to quantify substituent effects .

Q. What strategies mitigate instability during long-term storage or under acidic/basic conditions?

Q. How does this compound interact with biomolecules (e.g., sugars, proteins) in boronic acid-based sensing applications?

- Diol binding : The boronic acid group forms reversible esters with 1,2- or 1,3-diols (e.g., glucose). The 2,3-difluoro substituents may enhance binding selectivity via steric tuning .

- pH-dependent affinity : Conduct NMR titrations at varying pH (5.0–8.0) to determine binding constants (K) for target biomolecules .

Q. What computational methods are suitable for predicting its electronic properties or reaction pathways?

Q. How should researchers address contradictory data in spectroscopic or reactivity studies?

- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl). Standardize solvent systems and validate with internal standards (e.g., BF·OEt) .

- Reproducibility : Document reaction conditions rigorously (e.g., catalyst loading, moisture levels) to isolate variables .

Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound?

Q. How can researchers assess its environmental impact or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.